molecular formula C16H21NO2 B3031737 4-Cyanobenzoic acid, 2-ethylhexyl ester CAS No. 654646-06-7

4-Cyanobenzoic acid, 2-ethylhexyl ester

Cat. No. B3031737
M. Wt: 259.34 g/mol
InChI Key: WCSLSHWMXWFWGN-UHFFFAOYSA-N
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Description

4-Cyanobenzoic acid, 2-ethylhexyl ester, also known as ethylhexyl 4-cyanobenzoate, is a chemical compound commonly used in sunscreens and other cosmetic products. It is an organic ester formed by the reaction of 4-cyanobenzoic acid with 2-ethylhexanol. This compound is known for its ability to absorb UVB radiation, protecting the skin from sun damage. However, the use of this compound has been a topic of debate due to concerns about its potential toxicity and environmental impact.

Scientific Research Applications

Solubility Studies

Research has explored the solubilities of various esters of hydroxybenzoic acid, including 4-hydroxybenzoic acid, which is structurally related to 4-cyanobenzoic acid. Studies like the one by McDonald, Palmer, and Boddy (1996) provide insights into the solubility behaviors of these compounds in different solutions, which is essential for understanding their applications in various scientific contexts.

Green Chemistry in Cosmetic Ingredient Synthesis

The development of eco-friendly methodologies for synthesizing aromatic esters, including derivatives of hydroxybenzoic acid for use in cosmetics, has been a significant area of research. Villa et al. (2005) investigated the synthesis of various aromatic esters using greener approaches, highlighting the relevance of these methods in the production of cosmetic ingredients, including UV filters like 4-cyanobenzoic acid esters [Villa et al., 2005].

Analytical Methods for Parabens Detection

Parabens, esters of 4-hydroxybenzoic acid, are closely related to 4-cyanobenzoic acid esters. Research has focused on developing analytical methods for detecting these compounds in various products. For instance, Cao et al. (2013) developed an HPLC–MS/MS method for analyzing parabens in food, demonstrating the importance of analytical techniques in monitoring these compounds [Cao et al., 2013].

Metabolism and Hydrolysis Studies

Studies on the metabolism and hydrolysis of parabens, which share structural similarities with 4-cyanobenzoic acid esters, provide insights into the biological processing of these compounds. Abbas et al. (2010) examined the metabolism of parabens in human liver, highlighting how these compounds are transformed in biological systems [Abbas et al., 2010].

Photodegradation Studies

The photodegradation of 4-cyanobenzoic acid esters and related compounds has been a focus of research, particularly in the context of environmental impact. Pincock et al. (2001) studied the photochemistry of certain cyanobenzoic acid esters, which is crucial for understanding their behavior under light exposure and potential environmental effects [Pincock et al., 2001].

properties

IUPAC Name

2-ethylhexyl 4-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-5-6-13(4-2)12-19-16(18)15-9-7-14(11-17)8-10-15/h7-10,13H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSLSHWMXWFWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338772
Record name Benzoic acid, 4-cyano-, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl 4-cyanobenzoate

CAS RN

654646-06-7
Record name Benzoic acid, 4-cyano-, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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